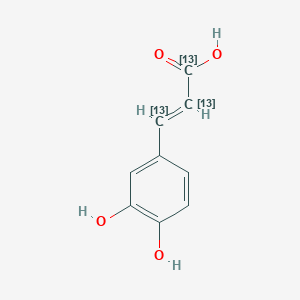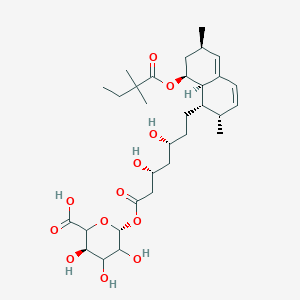
咖啡酸-13C3
概述
描述
Synthesis Analysis
Caffeic Acid-13C3 synthesis involves specific chemical reactions, such as the Wittig reaction, which is significant for constructing unsaturated carbon-carbon bonds. This process is adaptable to water medium conditions and can yield various caffeic acid derivatives efficiently. The synthesis approach is environmentally friendly, offering a greener alternative for organic chemistry applications (Sidoryk et al., 2018).
Molecular Structure Analysis
Caffeic Acid-13C3's molecular structure is characterized by its phenolic nature, with specific emphasis on the presence of hydroxyl groups that contribute to its biological activities. Advanced nuclear magnetic resonance (NMR) methodologies, such as variable-temperature two-dimensional proton-proton double quantum filter correlation spectroscopy and proton-carbon heteronuclear multiple quantum coherence spectroscopy, enable the detailed analysis of complex phenolic mixtures like caffeic acid and its derivatives, facilitating the identification and quantification of these compounds in natural products (Exarchou et al., 2001).
Chemical Reactions and Properties
Caffeic acid's chemical properties, particularly its reactivity towards oxidizing agents, lead to the formation of specific dimers and trimers. These reactions involve the side chain of the caffeic acid units, resulting in compounds analogous to natural lignans and neolignans with dioxane, furan, or cyclohexene bridges. The products of these reactions are highly dependent on factors like pH, which significantly affects the reaction rate and yield (Cilliers & Singleton, 1991).
Physical Properties Analysis
The physical properties of Caffeic Acid-13C3, such as solubility, melting point, and crystal structure, can be inferred from studies on caffeic acid and its polymorphs. High-field NMR spectroscopy and single-crystal X-ray diffraction provide insights into the number of distinct sites in caffeic acid polymorphs and indicate structural disorder, which is essential for understanding the physical behavior of these compounds (Enright et al., 2007).
科学研究应用
食品工业应用
咖啡酸-13C3 由于其抗氧化特性,在食品工业中得到应用。它有助于保持食品产品的鲜度、口感和颜色。 最近的一项研究展示了使用基于 Bi2S3/CNF 纳米复合材料的非酶电化学传感器快速检测饮料中的咖啡酸 {svg_1}。这一进步突出了其在食品行业质量控制和安全保障中的重要性。
疾病诊断
在医学诊断中,this compound 由于其独特的代谢途径,用作某些疾病的生物标志物。 其水平可能表明病理状况,其检测对于早期诊断和治疗计划至关重要 {svg_2}.
环境监测
该化合物在环境监测中的作用意义重大。 它可用于通过检测通常存在于植物性污染物中的咖啡酸衍生物的存在和浓度来评估生态系统中的污染水平 {svg_3}.
药物研究
This compound 因其药理特性(包括抗炎和抗癌作用)而得到广泛研究。 它正在被研究用于开发新的治疗药物 {svg_4}.
分析化学
在分析化学中,this compound 由于其稳定的同位素标记,被用作校准仪器和验证方法的标准。 这对于研究中结果的准确量化和比较至关重要 {svg_5}.
材料科学
该化合物在材料科学中用于合成纳米复合材料。 这些纳米复合材料在创造具有增强的电气、机械和热性能的创新材料方面具有潜在用途 {svg_6}.
作用机制
Target of Action
Caffeic Acid-13C3, an isotopically enriched form of caffeic acid, is a phytonutrient belonging to the flavonoids . It has been identified as a potential antimicrobial agent against chronic infections induced by microbes such as bacteria, fungi, and viruses . It also inhibits 5-LO and 12-LO , enzymes involved in the metabolism of arachidonic acid, a key inflammatory mediator .
Mode of Action
Caffeic Acid-13C3’s mode of action involves preventing the formation of reactive oxygen species, diminishing the angiogenesis of cancer cells, enhancing the tumor cells’ DNA oxidation, and repressing MMP-2 and MMP-9 . These actions contribute to its anti-carcinogenic properties .
Biochemical Pathways
Caffeic Acid-13C3 and its derivatives are first synthesized in plants through the shikimic acid pathway . In this pathway, phenylalanine is deaminated to cinnamic acid, which is then transformed into caffeic acid and its derivatives .
Pharmacokinetics
Caffeic Acid-13C3 has indicated low intestinal absorption, low oral bioavailability in rats, and poor permeability across Caco-2 cells . This suggests that the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties may impact its bioavailability.
Result of Action
The molecular and cellular effects of Caffeic Acid-13C3’s action are diverse. It has been reported to exhibit anti-carcinogenic properties against many cancer types . Its mechanism of action involves preventing reactive oxygen species formation, diminishing the angiogenesis of cancer cells, enhancing the tumor cells’ DNA oxidation, and repressing MMP-2 and MMP-9 .
安全和危害
未来方向
Caffeic acid has many positive effects on human health . It can affect cancer, diabetes, atherosclerosis, Alzheimer’s disease, or bacterial and viral infections . The current research focuses on the molecular mechanisms of how caffeic acid achieves its effects . The dual antioxidant and antisickling properties of caffeic acid may be explored further to maximize its therapeutic potential .
生化分析
Biochemical Properties
Caffeic Acid-13C3 interacts with various enzymes, proteins, and other biomolecules. It is known to interact with and inhibit the oxidative reactions of myoglobin (Mb) and hemoglobin (Hb), underlying its antioxidative action . It also has the ability to transfer electrons due to its strong reduction potential .
Cellular Effects
Caffeic Acid-13C3 has significant effects on various types of cells and cellular processes. It can modulate several pathways, such as inhibiting NFkB, STAT3, and ERK1/2, thereby reducing inflammatory responses, and activating the Nrf2/ARE pathway to enhance antioxidant cell defenses . It also has anticarcinogenic activity against hepatocarcinoma (HCC), a type of cancer with high incidence and mortality .
Molecular Mechanism
Caffeic Acid-13C3 exerts its effects at the molecular level through various mechanisms. It can act by preventing the production of reactive oxygen species (ROS), inducing DNA oxidation of cancer cells, reducing tumor cell angiogenesis, blocking transcription factor and signal translation 3 (STATS), and suppressing collagen IV metalloproteases (MMP2 and MMP-9) .
Metabolic Pathways
Caffeic Acid-13C3 is involved in the shikimic acid pathway, where phenylalanine is deaminated to cinnamic acid and then transformed into caffeic acid .
属性
IUPAC Name |
(E)-3-(3,4-dihydroxyphenyl)(1,2,3-13C3)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O4/c10-7-3-1-6(5-8(7)11)2-4-9(12)13/h1-5,10-11H,(H,12,13)/b4-2+/i2+1,4+1,9+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAIPRVGONGVQAS-JDWYZSDHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=CC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/[13CH]=[13CH]/[13C](=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-[2-({[5-(Benzyloxy)pyridin-2-yl]methyl}amino)ethoxy]benzaldehyde](/img/structure/B1140725.png)
![5-{4-[2-[(5-Benzyloxypyridin-2-yl)methylamino]ethoxy]benzylidine}thiazolidine-2,4-dione](/img/structure/B1140726.png)






